molecular formula C12H14ClN3O B2600776 N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride CAS No. 1173527-90-6

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride

Cat. No.: B2600776
CAS No.: 1173527-90-6
M. Wt: 251.71
InChI Key: HHMVDGVEXLOXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C12H13N3O·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of 5-methyl-2-phenyl-4H-imidazole with hydroxylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXJNWLANWDENP-NSPIFIKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)/C(=N/O)/C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.